molecular formula C10H13NO2 B8308563 2-(1-Ethoxy-vinyl)-3-methoxy-pyridine

2-(1-Ethoxy-vinyl)-3-methoxy-pyridine

Cat. No. B8308563
M. Wt: 179.22 g/mol
InChI Key: BPHJHAJXWGKPAC-UHFFFAOYSA-N
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Patent
US07947841B2

Procedure details

Add copper (I) iodide (38 mg, 0.2 mmol) to a mixture of 2-bromo-3-methoxy-pyridine (188 mg, 1.0 mmol), tributyl(1-ethoxyvinyl)tin (0.68 mL, 2.0 mmol), and DMF (anhydrous, 4 mL) in a sealed tube. Flush with N2, seal, heat at 80° C. for 3 h. Purify the mixture by flash chromatography on silica gel eluting with 0-30% EtOAc/hexanes to afford 2-(1-ethoxy-vinyl)-3-methoxy-pyridine (151 mg, 84%).
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
38 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:15]([O:17][CH2:18][CH3:19])=[CH2:16])CCC>[Cu]I.CN(C=O)C>[CH2:18]([O:17][C:15]([C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1)=[CH2:16])[CH3:19]

Inputs

Step One
Name
Quantity
188 mg
Type
reactant
Smiles
BrC1=NC=CC=C1OC
Name
Quantity
0.68 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
copper (I) iodide
Quantity
38 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Flush with N2
CUSTOM
Type
CUSTOM
Details
seal
CUSTOM
Type
CUSTOM
Details
Purify the mixture by flash chromatography on silica gel eluting with 0-30% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=C)C1=NC=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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